1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl-
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Overview
Description
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is an organic compound that belongs to the class of tertiary alcohols This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, along with a phenyl group and a heptadiynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of a phenylacetylene derivative with a suitable alkyne under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and phenylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Heptadiyn-3-one: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
6-Hydroxy-6-methylheptan-3-one: Similar structure but without the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the heptadiynone structure.
Uniqueness
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is unique due to its combination of a hydroxy group, a phenyl group, and a heptadiynone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58159-03-8 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-1-phenylhepta-1,4-diyn-3-one |
InChI |
InChI=1S/C14H12O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-7,16H,1-2H3 |
InChI Key |
UOVDRRXUMCCPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=O)C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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